molecular formula C7H4BrFO4S B13594092 6-Bromo-1,3-dioxaindane-5-sulfonyl fluoride

6-Bromo-1,3-dioxaindane-5-sulfonyl fluoride

Cat. No.: B13594092
M. Wt: 283.07 g/mol
InChI Key: PLOGYOMFGSMHHG-UHFFFAOYSA-N
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Description

6-Bromo-1,3-dioxaindane-5-sulfonyl fluoride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a bromine atom, a sulfonyl fluoride group, and a 1,3-dioxaindane core, making it a versatile molecule for synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,3-dioxaindane-5-sulfonyl fluoride typically involves the reaction of 6-bromo-1,3-dioxaindane-5-sulfonyl chloride with a fluorinating agent. The reaction is usually carried out under controlled conditions to ensure the selective formation of the sulfonyl fluoride group. Common fluorinating agents include sulfuryl fluoride (SO2F2) and other solid reagents like FDIT and AISF .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,3-dioxaindane-5-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl fluoride group can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Oxidizing Agents: Agents like hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed in reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of sulfonic acids or sulfonamides.

Scientific Research Applications

6-Bromo-1,3-dioxaindane-5-sulfonyl fluoride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive sulfonyl fluoride group.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Bromo-1,3-dioxaindane-5-sulfonyl fluoride involves the reactivity of its sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1,3-dioxaindane-5-sulfonyl fluoride is unique due to its 1,3-dioxaindane core, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthetic chemistry and biological research.

Properties

Molecular Formula

C7H4BrFO4S

Molecular Weight

283.07 g/mol

IUPAC Name

6-bromo-1,3-benzodioxole-5-sulfonyl fluoride

InChI

InChI=1S/C7H4BrFO4S/c8-4-1-5-6(13-3-12-5)2-7(4)14(9,10)11/h1-2H,3H2

InChI Key

PLOGYOMFGSMHHG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC(=C(C=C2O1)Br)S(=O)(=O)F

Origin of Product

United States

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